molecular formula C11H9NO3 B2719150 7-methoxyquinoline-8-carboxylic acid CAS No. 1159427-80-1

7-methoxyquinoline-8-carboxylic acid

Cat. No.: B2719150
CAS No.: 1159427-80-1
M. Wt: 203.197
InChI Key: YXDHBRKFWUOAPG-UHFFFAOYSA-N
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Description

7-methoxyquinoline-8-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core structure

Scientific Research Applications

7-methoxyquinoline-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of materials with specific properties.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For specific safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The study of quinoline derivatives is a vibrant field due to their diverse biological activities. Future research may focus on synthesizing new quinoline derivatives, studying their biological activity, and developing them into effective therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxyquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Methoxylation: Introduction of a methoxy group at the 7-position of the quinoline ring.

    Carboxylation: Introduction of a carboxylic acid group at the 8-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Common techniques include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates.

    Reflux Conditions: Maintaining the reaction mixture at its boiling point to ensure complete reaction.

Chemical Reactions Analysis

Types of Reactions

7-methoxyquinoline-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nitro groups for substitution reactions.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Quinoline alcohol derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: A related compound with a hydroxyl group instead of a methoxy group.

    Quinoline-8-carboxylic acid: Lacks the methoxy group at the 7-position.

Uniqueness

7-methoxyquinoline-8-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the quinoline ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

7-methoxyquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-8-5-4-7-3-2-6-12-10(7)9(8)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDHBRKFWUOAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159427-80-1
Record name 7-methoxyquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In separate batches (1 g) a mixture of 2-amino-6-methoxybenzoic acid (11 g, 66 mmol) and acrolein (4.8 mL, 72 mmol) in 1,4-dioxane (66 mL) was heated in a microwave reactor for 20 min at 200° C. After combining the reactions, the mixture was concentrated and purified via silica gel chromatography (0-10% MeOH in DCM) to give the title compound (2.8 g, 20%). MS (ESI) mass calcd. for C11H19NO3, 203.1. m/z found 204.0 [M+H]+.
[Compound]
Name
mixture
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

In 1 g separate batches a mixture of 2-amino-6-methoxybenzoic acid (11 g, 66 mmol) and acrolein (4.8 mL, 72 mmol) in 1,4-dioxane (66 mL) was heated in a microwave reactor for 20 min at 200° C. After combining the reactions, the mixture was concentrated and purified via silica gel chromatography (0-10% MeOH in DCM) to give the title compound (2.8 g, 20%). MS (ESI) mass calcd. for C11H19NO3, 203.1; m/z found 204.0 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Yield
20%

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